

Application Notes and Protocols: Ethyl Thiooxamate in Heterocyclic Synthesis

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Compound of Interest

Compound Name: *Ethyl thiooxamate*

Cat. No.: *B014585*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of **ethyl thiooxamate** in reactions with aldehydes and ketones, focusing on the preparation of biologically active thiazole derivatives. Detailed experimental protocols and quantitative data are provided to facilitate the application of these methods in a research and development setting.

Introduction

Ethyl thiooxamate is a versatile bifunctional reagent possessing both a thioamide and an ester group. This unique structural feature makes it a valuable building block in heterocyclic chemistry, particularly for the synthesis of thiazole derivatives.^[1] The reaction of **ethyl thiooxamate** with carbonyl compounds, especially α -haloketones, provides a direct route to highly functionalized thiazoles, which are prevalent scaffolds in medicinal chemistry. These thiazole-containing molecules have demonstrated a wide range of biological activities, including anticancer and anti-inflammatory properties, by modulating key signaling pathways.^{[2][3]}

Reaction with α -Haloketones (Hantzsch Thiazole Synthesis)

The most prominent reaction of **ethyl thiooxamate** with ketones involves the Hantzsch thiazole synthesis, where it reacts with an α -haloketone to yield ethyl 2-aminothiazole-4-carboxylates.^[4]

[5] This reaction is a reliable and high-yielding method for the construction of the thiazole ring.

General Reaction Scheme:

Ethyl Thioxamate + α -Haloketone \rightarrow Ethyl 2-substituted-thiazole-4-carboxylate

Experimental Protocol: Synthesis of Ethyl 2-amino-4-arylthiazole-5-carboxylates

This protocol is a general procedure adapted from the Hantzsch thiazole synthesis.[5][6]

Materials:

- **Ethyl thioxamate**
- Substituted α -bromoacetophenone
- Ethanol
- Sodium bicarbonate (NaHCO₃)
- Deionized water

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve **ethyl thioxamate** (1.0 eq) in ethanol.
- Add the substituted α -bromoacetophenone (1.0 eq) to the solution.
- Heat the reaction mixture to reflux (approximately 80°C) and maintain for 3-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the pH is approximately 7-8.
- The product will precipitate out of the solution. Collect the solid by vacuum filtration.

- Wash the collected solid with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials.
- Dry the product under vacuum to obtain the purified ethyl 2-amino-4-arylthiazole-5-carboxylate.

Quantitative Data for Hantzsch Thiazole Synthesis

α -Haloketone Reactant	Product	Reaction Time (h)	Yield (%)	Reference
2-Bromoacetophenone	Ethyl 2-amino-4-phenylthiazole-5-carboxylate	4	85	[6]
2-Bromo-4'-methylacetophenone	Ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate	5	82	[5]
2-Bromo-4'-chloroacetophenone	Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate	4.5	88	[6]
2-Bromo-4'-methoxyacetophenone	Ethyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate	5	80	[5]

Reaction with Aldehydes

While less common than the Hantzsch synthesis, **ethyl thiooxamate** can undergo condensation reactions with aromatic aldehydes, typically in the presence of a catalyst, to form intermediate Schiff bases which can then cyclize to form thiazole derivatives.

Experimental Protocol: Condensation with Aromatic Aldehydes

Materials:

- **Ethyl thioxamate**
- Substituted benzaldehyde
- Glacial acetic acid
- Ethanol

Procedure:

- To a solution of **ethyl thioxamate** (1.0 eq) in ethanol, add the substituted benzaldehyde (1.0 eq).
- Add a catalytic amount of glacial acetic acid (2-3 drops).
- Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
- Upon completion, cool the reaction mixture to room temperature.
- If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
- Wash the product with cold ethanol and dry under vacuum.

Applications in Drug Development

Thiazole derivatives synthesized from **ethyl thioxamate** are of significant interest in drug development due to their ability to inhibit key signaling pathways implicated in cancer and inflammation.

Anticancer Activity: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.^{[7][8]} Several thiazole derivatives have been identified as potent inhibitors of this pathway.^{[1][2][9]}

Compound ID	Target(s)	IC ₅₀ (µM)	Cancer Cell Line	Reference
3b	PI3K α	0.086	-	[7][8]
mTOR	0.221	-	[7][8]	
18	PI3K/Akt/mTOR	0.50 - 4.75	A549, MCF-7, U-87 MG, HCT-116	[2]
19	PI3Ks/mTORC1	0.30 - 0.45	MCF-7, U87 MG, A549, HCT116	[2]
23	EGFR, PI3K/mTOR	0.184 (EGFR), 0.719 (PI3K), 0.131 (mTOR)	HCT-116	[2]
24	PI3K	0.00233	-	[2]

Anticancer Activity: Inhibition of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route involved in cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is also frequently observed in cancer.[10] Thiazole derivatives have been developed as inhibitors of key kinases in this pathway, such as p38 α MAPK.[11][12]

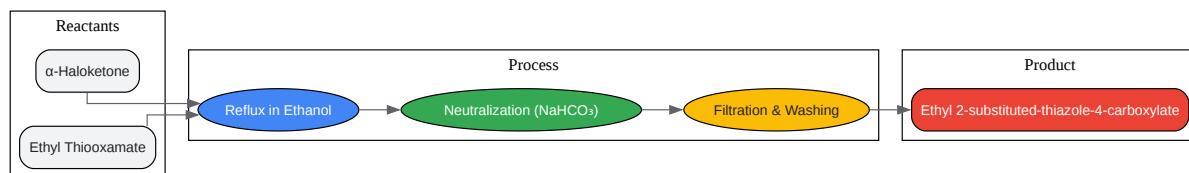
Compound ID	Target	IC ₅₀ (µM)	Reference
5b	p38 α MAP kinase	0.031	[12]
9i	p38 α MAP kinase	0.04	[10]
12i	p38 α MAPK	0.036	[10]

Anti-inflammatory Activity: Modulation of the TNF- α Signaling Pathway

Chronic inflammation is a key factor in the pathogenesis of various diseases. Tumor Necrosis Factor-alpha (TNF- α) is a major pro-inflammatory cytokine. Thiazole-containing compounds have been shown to exert anti-inflammatory effects by inhibiting the production of TNF- α and other inflammatory mediators.[13][14][15]

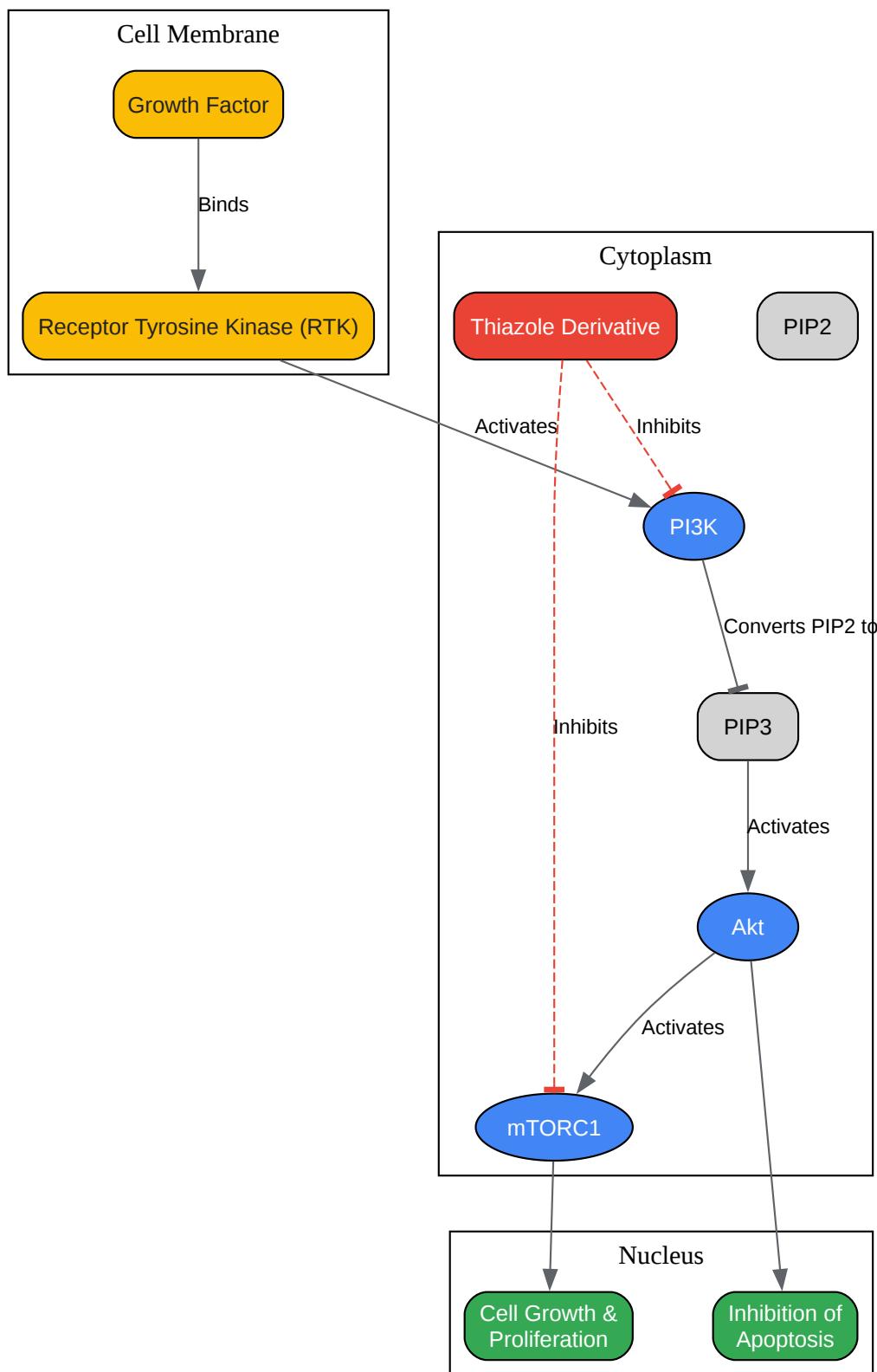
Compound ID	Effect	IC ₅₀ (μ M)	Cell Line	Reference
13b	Inhibition of TNF- α release	12.901	RAW264.7	[13]
3f	Inhibition of TNF- α expression	67.50	RAW264.7	[14]
3c	Inhibition of paw edema	-	-	[16]
3d	Inhibition of paw edema	-	-	[16]

Visualizations



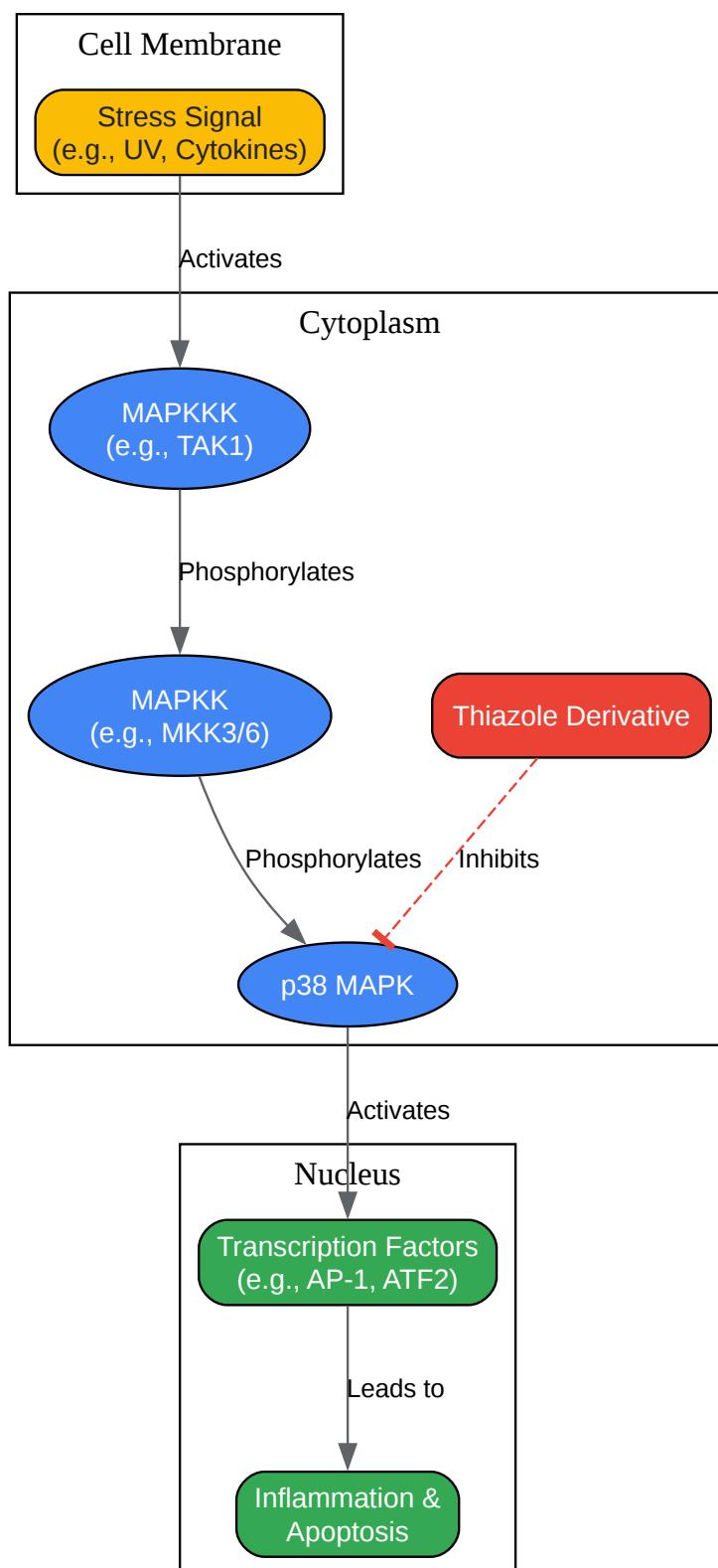
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Caption: Experimental workflow for the Hantzsch thiazole synthesis.



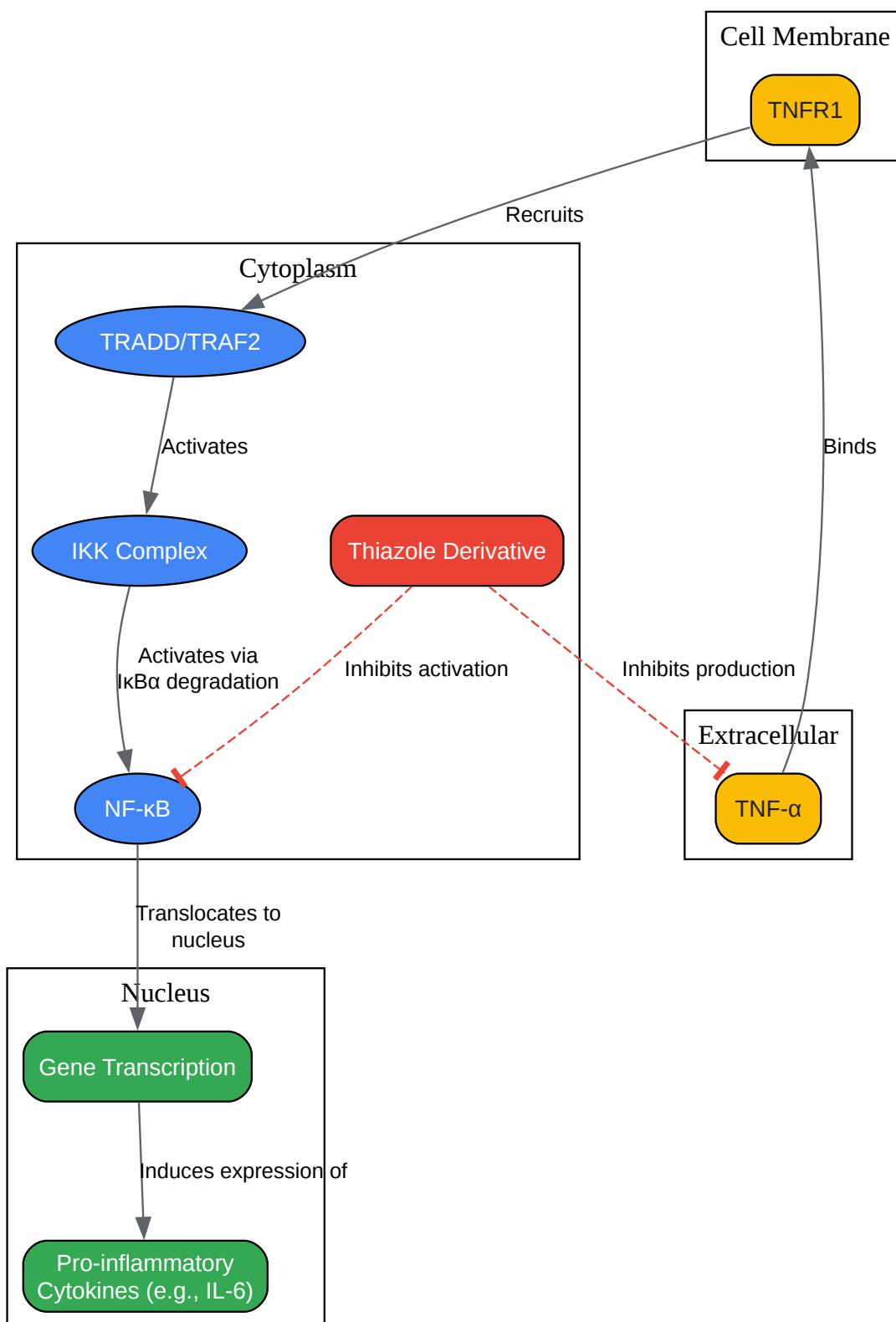
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Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.



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Caption: Inhibition of the p38 MAPK signaling pathway by thiazole derivatives.

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Caption: Anti-inflammatory action of thiazole derivatives via the TNF- α signaling pathway.

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